![molecular formula C15H10O6 B1446836 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione CAS No. 80368-74-7](/img/structure/B1446836.png)
1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione
Overview
Description
Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents . Anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings .
Synthesis Analysis
The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
Molecular Structure Analysis
Quinones, a cyclic diketone structural compound, form the basis for the subgroup 9,10-anthraquinones . The carbonyl function is present on the 9th and 10th carbon positions of the quinone moiety .
Chemical Reactions Analysis
Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties .
Physical And Chemical Properties Analysis
Because of their extended aromatic and conjugated π-system, anthracene derivatives possess interesting photochemical and photophysical properties .
Scientific Research Applications
Medicinal Potentialities
Anthraquinones, including “1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione”, have been recognized for their medicinal potentialities . They are derived from marine fungi and have shown significant biological activities . These compounds have been used as substitutes or conjugates for current therapeutics .
Anticancer Agents
The anthraquinone moiety forms the core of various anticancer agents . The emergence of drug-resistant cancers has led to the development of new anticancer agents, and anthraquinone-based compounds are among them . They inhibit cancer progression by targeting essential cellular proteins .
Antimicrobial Activity
Anthraquinones and their derivatives have shown significant antimicrobial activities . They can be used in the development of new antimicrobial agents, especially with the increasing prevalence of antibiotic-resistant strains .
Antioxidant Activity
These compounds have also demonstrated antioxidant activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Anti-inflammatory Activity
Anthraquinones have anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease .
Biosynthesis
Anthraquinones are produced through enzymatic reactions such as methylation, oxidation, or dimerization . Understanding their biosynthetic routes can help in the production of these compounds for various applications .
Pharmacokinetics
The pharmacokinetics properties of anthraquinones have been extensively investigated . This includes their absorption, distribution, metabolism, and excretion, which are crucial for their effectiveness as therapeutic agents .
Industrial Applications
Apart from their medicinal uses, anthraquinones also have potential industrial applications . They are structurally unique secondary metabolites and offer promising potential as substitutes or conjugates for current industrial products .
Mechanism of Action
Target of Action
The primary targets of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione are essential cellular proteins . These proteins play a crucial role in the progression of cancer, and their inhibition can lead to the suppression of cancer cell proliferation, invasion, migration, and metastasis .
Mode of Action
1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione interacts with its targets by inhibiting their function . This inhibition results in the disruption of cancer cell processes, including proliferation, invasion, migration, and metastasis . Additionally, it induces cellular apoptosis and tumor angiogenesis, regulates the host immune response, and reverses tumor cell multidrug resistance .
Biochemical Pathways
The compound affects various biochemical pathways involved in the viability of cancer cells . These include pathways involving kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes . The downstream effects of these pathway disruptions include the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
Anthraquinone-based compounds, in general, have been shown to have promising adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The action of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione at the molecular and cellular level results in significant antitumor activities . These include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, the induction of cellular apoptosis and tumor angiogenesis, the regulation of the host immune response, and the reversal of tumor cell multidrug resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione . For instance, its presence has been detected in various environments, including air, water, food packaging, and even foodstuffs . These environmental factors can potentially affect the compound’s bioavailability and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-9(17)4-7-11(12(5)18)13(19)6-2-3-8(16)15(21)10(6)14(7)20/h2-4,16-18,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGUFVZKUDRMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxymorindone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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